molecular formula C6H12BrNO B6176713 3-bromo-N-ethyl-N-methylpropanamide CAS No. 1567076-71-4

3-bromo-N-ethyl-N-methylpropanamide

Cat. No.: B6176713
CAS No.: 1567076-71-4
M. Wt: 194.1
InChI Key:
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Description

3-Bromo-N-ethyl-N-methylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide, characterized by the presence of a bromine atom attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-ethyl-N-methylpropanamide typically involves the bromination of N-ethyl-N-methylpropanamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as alcohols, thiols, or amines.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-N-ethyl-N-methylpropanamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • 3-Bromo-N,N-dimethylpropanamide
  • 3-Bromo-N-ethylpropanamide
  • 3-Bromo-N-methylpropanamide

Comparison: 3-Bromo-N-ethyl-N-methylpropanamide is unique due to the presence of both ethyl and methyl groups on the amide nitrogen, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1567076-71-4

Molecular Formula

C6H12BrNO

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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